Spectinomycin sulfate tetrahydrate
Overview
Description
Synthesis Analysis
Spectinomycin sulfate tetrahydrate, like other complex molecules, undergoes a multifaceted synthesis process. While specific research directly focusing on Spectinomycin sulfate tetrahydrate's synthesis was not found, insights can be gathered from the synthesis of related glycopeptide antibiotics and marine cyclopeptides, which showcase advanced methodologies in antibiotic synthesis. For instance, the total syntheses of vancomycin-related glycopeptide antibiotics illustrate the organic chemistry advancements enabling the preparation of complex molecules and analogues designed to overcome bacterial resistance (Okano, Isley, & Boger, 2017). Similarly, the synthesis and bioactivity of ilamycins/rufomycins and cyclomarins, marine cycloheptapeptides, demonstrate the potential of natural and synthetic derivatives in antibiotic development (Kazmaier & Junk, 2021).
Molecular Structure Analysis
The molecular structure of Spectinomycin sulfate tetrahydrate is pivotal in understanding its function and interactions. While direct studies on this compound's molecular structure were not identified, the structural analysis of related antibiotics provides valuable insights. For instance, the chemical and biological explorations of the CC-1065 and duocarmycin family reveal how molecular structure impacts biological activity, offering a paradigm for studying Spectinomycin sulfate tetrahydrate's structure (Ghosh, Sheldrake, Searcey, & Pors, 2009).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of Spectinomycin sulfate tetrahydrate is essential for its application in scientific research. Although specific reactions involving Spectinomycin sulfate tetrahydrate were not detailed, the study of bacteriocins from Bifidobacterium spp. and their application in foods and pharmaceuticals highlights the relevance of chemical properties in antimicrobial activity (Martinez et al., 2013). This research can guide investigations into the chemical behavior of Spectinomycin sulfate tetrahydrate.
Physical Properties Analysis
The physical properties of Spectinomycin sulfate tetrahydrate, such as solubility, melting point, and stability, are crucial for its handling and application in research. While direct data on these properties were not obtained, the general principles of antibiotic synthesis and characterization provide a framework for analyzing these aspects (Nishida, Stephanopoulos, & Westerberg, 1981).
Chemical Properties Analysis
The chemical properties, including reactivity, bonding, and interactions with other compounds, define Spectinomycin sulfate tetrahydrate's utility in scientific studies. Research on the synthesis and activities of silver nanoparticles, for example, demonstrates the importance of understanding chemical properties for the development of antimicrobial agents (Sharma, Yngard, & Lin, 2009), which can inform studies on Spectinomycin sulfate tetrahydrate.
Scientific Research Applications
One of the significant developments in this domain is the creation of spectinamides, a new class of semisynthetic anti-tuberculosis agents that show promising antitubercular activity (Lee et al., 2014)(Lee et al., 2014). Furthermore, trospectomycin sulfate, a derivative of spectinomycin, demonstrates enhanced activity against aerobic microorganisms, including Neisseria gonorrhoeae (Barry, Jones, & Thornsberry, 1989)(Barry et al., 1989).
Spectinomycin's broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it an attractive starting material for chemical modification (Maier et al., 1981)(Maier et al., 1981). It has been used effectively in treating gonorrhea, especially as an alternative for penicillin-allergic patients (Holloway, 2020)(Holloway, 2020), and is recommended as an alternative antimicrobial in CDC treatment guidelines for uncomplicated gonococcal infection (Bala, Ray, & Salhan, 2005)(Bala et al., 2005).
Moreover, spectinomycin inhibits bacterial protein synthesis by blocking the translocation of messenger RNA and transfer RNAs on the ribosome (Borovinskaya et al., 2007)(Borovinskaya et al., 2007). It also finds application in veterinary medicine for treating various infections in animals (Huang et al., 2016)(Huang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;/m1...../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDRKHRQYPQDZ-SACNDDTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00982498 | |
Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--water (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spectinomycin sulfate tetrahydrate | |
CAS RN |
64058-48-6 | |
Record name | Spectinomycin sulfate tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--water (1/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00982498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SPECTINOMYCIN SULFATE TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS91P54918 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.